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Notice to the Reader: Initial research for this technical guide on the structure-activity

relationship (SAR) of Daledalin analogues revealed a significant lack of publicly available

scientific literature and data. Daledalin, a selective norepinephrine reuptake inhibitor developed

in the early 1970s, was never brought to market.[1][2] Consequently, there is a dearth of

published research on the synthesis, biological activity, and SAR of its analogues.

While the fundamental mechanism of Daledalin is understood to be the inhibition of the

norepinephrine transporter (NET), this guide cannot proceed with a detailed analysis of its

analogues as originally intended due to the absence of the necessary quantitative data and

experimental protocols.

Proposed Alternative Focus:

To fulfill the core requirements of providing a comprehensive technical guide with structured

data, detailed methodologies, and pathway visualizations, we propose to pivot the focus to a

more extensively researched class of compounds with a rich body of SAR literature. A suitable

alternative would be to explore the structure-activity relationships of Citalopram analogues, a

well-known class of selective serotonin reuptake inhibitors (SSRIs).

We welcome your feedback on this proposed change of topic. The following sections provide a

foundational overview of Daledalin based on the limited information available.
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Daledalin, with the chemical name N-Methyl-3-(3-methyl-1-phenyl-2,3-dihydro-1H-indol-3-

yl)propan-1-amine, is a selective norepinephrine reuptake inhibitor (NRI).[1] Its primary

mechanism of action involves blocking the norepinephrine transporter (NET), leading to an

increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1] This

enhancement of noradrenergic neurotransmission is the basis for its potential antidepressant

effects.[1] Notably, Daledalin exhibits negligible affinity for the serotonin transporter (SERT) and

the dopamine transporter (DAT), classifying it as a selective NRI.

Core Structure of Daledalin
The foundational structure of Daledalin is a 3-substituted-1-phenyl-2,3-dihydro-1H-indole core.

Key features of this scaffold include:

Indoline Ring System: A bicyclic structure containing a benzene ring fused to a five-

membered nitrogen-containing ring.

Phenyl Substitution at N1: The nitrogen of the indoline ring is substituted with a phenyl

group.

Quaternary Carbon at C3: The C3 position of the indoline ring is a quaternary carbon,

substituted with a methyl group and a propyl-N-methylamine side chain. This quaternary

center is a key structural feature.

The IUPAC name for Daledalin is N-Methyl-3-(3-methyl-1-phenyl-2,3-dihydro-1H-indol-3-

yl)propan-1-amine. Its chemical formula is C19H24N2, and it has a molecular weight of 280.41

g/mol .

Mechanism of Action and Signaling Pathways
As a selective norepinephrine reuptake inhibitor, Daledalin's primary molecular target is the

norepinephrine transporter (NET). By inhibiting NET, Daledalin prevents the reuptake of

norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the

concentration and duration of action of norepinephrine on postsynaptic and presynaptic

adrenergic receptors.

The downstream signaling pathways affected by increased noradrenergic neurotransmission

are complex and involve various adrenergic receptor subtypes (α1, α2, β1, β2, β3) located on
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different cell types throughout the central nervous system. Activation of these receptors can

trigger a cascade of intracellular events, including:

G-protein Coupled Receptor (GPCR) Activation: Adrenergic receptors are GPCRs that, upon

ligand binding, activate heterotrimeric G proteins.

Second Messenger Systems: Activation of G proteins leads to the modulation of second

messenger systems such as:

cAMP Pathway: Activation of β-adrenergic receptors typically stimulates adenylyl cyclase,

leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and

subsequent activation of Protein Kinase A (PKA).

Phosphoinositide Pathway: Activation of α1-adrenergic receptors typically activates

phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium, and DAG activates Protein Kinase C (PKC).

Modulation of Ion Channels: Adrenergic signaling can also directly or indirectly modulate the

activity of various ion channels.

A simplified representation of the primary mechanism of action of Daledalin is depicted below.
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Daledalin's primary mechanism of action.
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Experimental Protocols for Assessing NRI Activity
While specific protocols for Daledalin analogues are not available, the activity of novel

norepinephrine reuptake inhibitors is typically assessed using a variety of in vitro and in vivo

assays.

In Vitro Assays
4.1.1 Radioligand Binding Assays:

Objective: To determine the binding affinity (Ki) of a compound for the norepinephrine

transporter.

General Protocol:

Membrane Preparation: Membranes are prepared from cells stably expressing the human

norepinephrine transporter (hNET) or from specific brain regions rich in NET (e.g., rat

cortex).

Radioligand: A radiolabeled ligand with high affinity and selectivity for NET, such as

[3H]nisoxetine, is used.

Competition Binding: The membrane preparation is incubated with a fixed concentration of

the radioligand and varying concentrations of the test compound (e.g., a Daledalin

analogue).

Separation and Detection: Bound and free radioligand are separated by rapid filtration.

The amount of radioactivity bound to the membranes is quantified using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-

Prusoff equation.

4.1.2 Synaptosomal Uptake Assays:

Objective: To measure the functional inhibition of norepinephrine reuptake by a compound.
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General Protocol:

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from

specific brain regions (e.g., rat hypothalamus or cortex).

Incubation: Synaptosomes are incubated with the test compound at various

concentrations.

Radiolabeled Neurotransmitter: A low concentration of radiolabeled norepinephrine (e.g.,

[3H]NE) is added to initiate uptake.

Termination of Uptake: After a short incubation period, uptake is terminated by rapid

filtration and washing with ice-cold buffer.

Quantification: The amount of radioactivity accumulated within the synaptosomes is

measured by liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of norepinephrine

uptake (IC50) is determined.

The general workflow for in vitro assessment of NRI activity can be visualized as follows:
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In vitro workflow for assessing NRI activity.

Conclusion and Future Directions
Daledalin represents an early effort in the development of selective norepinephrine reuptake

inhibitors. While it did not advance to clinical use, its chemical scaffold could potentially serve

as a starting point for the design of novel NRIs. However, the lack of published data on its

analogues makes it impossible to draw any conclusions about the structure-activity

relationships within this specific chemical series.

Future research, should it be undertaken, would need to involve the systematic synthesis of

Daledalin analogues with modifications to the indoline core, the N-phenyl substituent, and the

N-methylpropylamine side chain. These analogues would then need to be subjected to the in

vitro and in vivo assays described above to elucidate the structural requirements for potent and

selective NET inhibition.
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We reiterate our proposal to pivot this technical guide to a compound class with a more robust

and publicly accessible dataset, such as Citalopram analogues, to fully address the user's

request for a detailed and data-rich document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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